

# Application Notes: Ferrous Sulfide for Enhanced Phosphate Removal in Wastewater Treatment

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## Compound of Interest

Compound Name: Ferrous sulfide

Cat. No.: B072011

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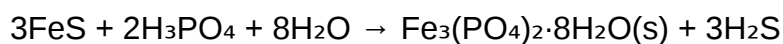
## Introduction

Excessive phosphorus in wastewater effluents is a primary cause of eutrophication in receiving water bodies. Chemical precipitation is a common and effective method for phosphorus removal. While iron salts like ferric chloride and ferrous sulfate are widely used, **ferrous sulfide** (FeS) presents a unique approach, offering distinct advantages in certain applications. FeS acts as a source of ferrous ions ( $\text{Fe}^{2+}$ ), which can effectively remove phosphate through precipitation, primarily as vivianite ( $\text{Fe}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$ ), especially under anaerobic or anoxic conditions. Under aerobic conditions, the ferrous iron can be oxidized to ferric iron ( $\text{Fe}^{3+}$ ), which also serves as an excellent precipitant and coagulant for phosphate. These application notes provide detailed protocols and data for researchers utilizing **ferrous sulfide** for enhanced phosphate removal.

## Mechanism of Action

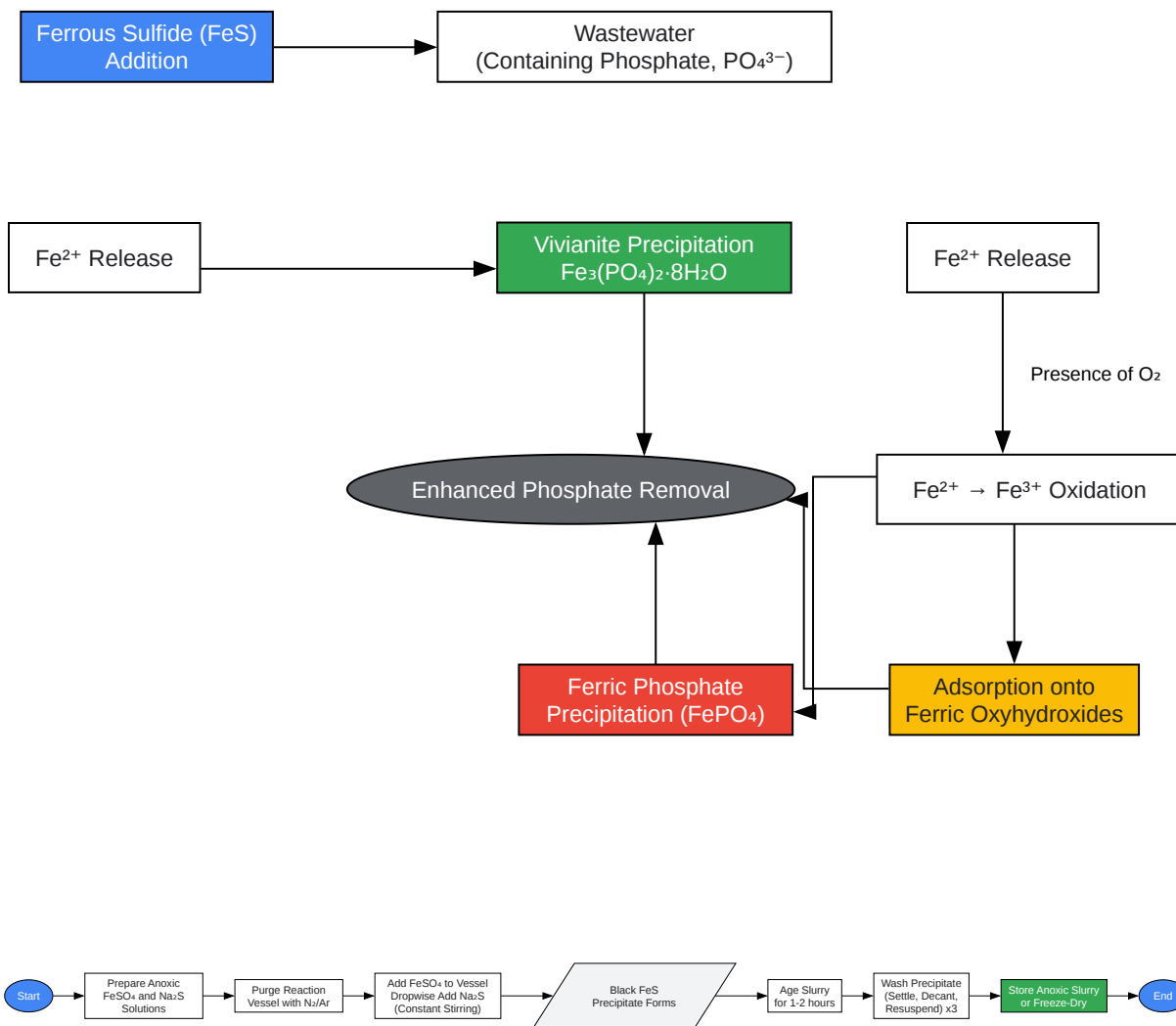
The primary mechanism of phosphate removal by **ferrous sulfide** involves the dissociation of FeS to provide ferrous ions ( $\text{Fe}^{2+}$ ), which then react with phosphate ( $\text{PO}_4^{3-}$ ). The subsequent reactions are highly dependent on the presence of dissolved oxygen (DO) and the system's pH.

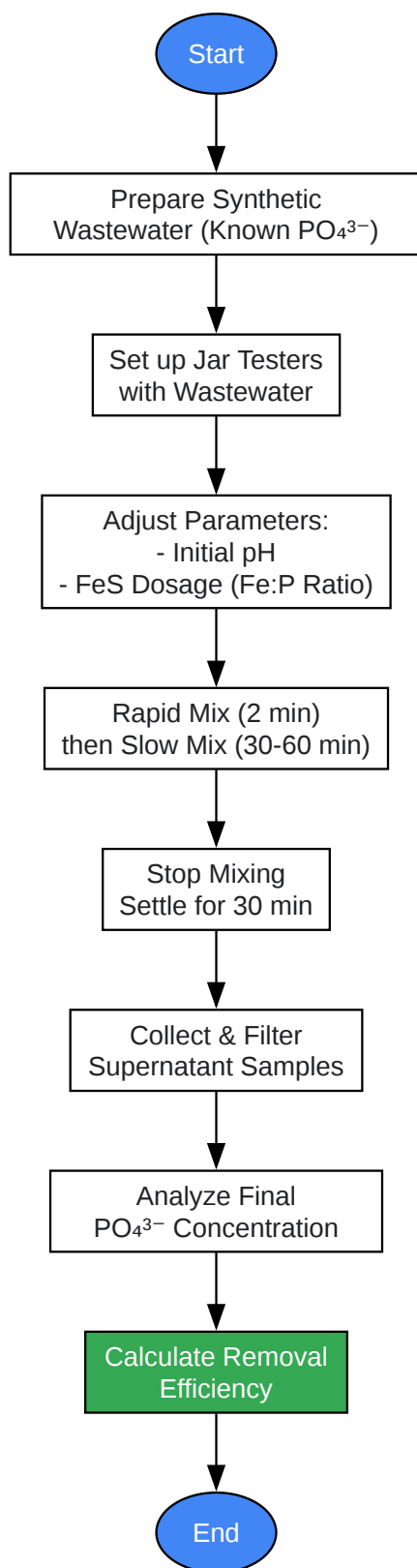
- **Anaerobic/Anoxic Conditions (Low DO):** In the absence of significant oxygen, the dominant pathway is the precipitation of ferrous phosphate, known as vivianite. The stoichiometric molar ratio for this reaction is 1.5 moles of  $\text{Fe}^{2+}$  to 1 mole of  $\text{PO}_4^{3-}$ . The optimal pH for vivianite formation is in the neutral to slightly alkaline range (pH 7-8).<sup>[1]</sup>



- Aerobic Conditions (High DO): When dissolved oxygen is present,  $\text{Fe}^{2+}$  is oxidized to  $\text{Fe}^{3+}$ . This ferric iron is highly effective at removing phosphate through two main pathways:
  - Precipitation:  $\text{Fe}^{3+}$  reacts directly with phosphate to form insoluble ferric phosphate ( $\text{FePO}_4$ ). The theoretical molar ratio is 1:1.
  - Adsorption:  $\text{Fe}^{3+}$  hydrolyzes to form amorphous ferric oxyhydroxides (e.g.,  $\text{Fe}(\text{OH})_3$ ), which are excellent adsorbents for dissolved phosphate.[\[2\]](#)[\[3\]](#)

This dual-pathway mechanism makes FeS a versatile agent for phosphate removal across different wastewater treatment process zones.





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## References

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- 3. Removal of phosphorus from wastewaters using ferrous salts - a pilot scale membrane bioreactor study - PubMed [pubmed.ncbi.nlm.nih.gov]
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